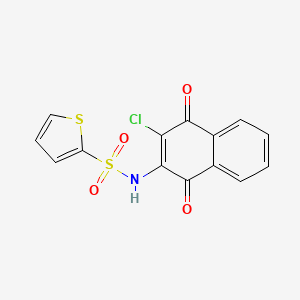

N-(3-氯-1,4-二氧代-1,4-二氢萘-2-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide” is a research compound. In the crystal, molecules are connected by weak C—H…O hydrogen bonds, as well as π–π stacking interactions .

Synthesis Analysis

The synthesis of this compound involves the use of 1,4-naphthoquinone derivatives . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds .Molecular Structure Analysis

The molecular formula of this compound is C17H10ClNO3 and its molecular weight is 311.7 g/mol. The InChI Key is ADHBVWXFMCERTO-UHFFFAOYSA-N.Chemical Reactions Analysis

The compound has been evaluated on androgen-dependent and androgen-independent human prostate cancer cell lines, and on a normal bone marrow cell line . The effect of this compound on these cells revealed significant anti-tumor activities .Physical And Chemical Properties Analysis

The exact mass of the compound and the complexity rating of the compound are unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.科学研究应用

- Researchers have synthesized a series of pyrimidine analogs containing 1,4-naphthoquinone and uracil moieties, including this compound .

- The structure-activity relationship study revealed that N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide (referred to as “Compound 9”) exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli .

- Notably, Compound 9 demonstrated comparable efficacy to the clinically used antibacterial drug gentamicin .

- Some of these derivatives exhibited antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger .

Antibacterial Activity

Antimicrobial Properties

Biological Mechanisms and Target Identification

作用机制

安全和危害

The compound is intended solely for research purposes. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.

未来方向

Although the mechanism of action of this compound has not been completely elucidated, the effect on the cell cycle and the induction of apoptosis in different prostate cancer cell lines prompted a more in-depth preclinical evaluation . This study suggests that this compound may have an impact on the treatment of prostate cancer while protecting the bone marrow .

属性

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHAPDANAPDYQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398951.png)

![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)

![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)

![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)